
2-Benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione is an organic compound that belongs to the class of ubiquinones. These compounds are characterized by a 5,6-dimethoxy-3-methyl-1,4-benzoquinone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione typically involves a multi-step process. One common method starts with 2,3,4,5-tetramethoxytoluene, which undergoes a series of reactions including Blanc chloromethylation, Williamson ether synthesis, and oxidation . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties. These products can be further utilized in different applications, including pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
2-Benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. As a ubiquinone derivative, it participates in the electron transport chain, facilitating the transfer of electrons and the production of ATP. This process is crucial for cellular energy metabolism and protection against oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Idebenone: A synthetic analogue of ubiquinone with potent antioxidant activity.
Decylubiquinone: Another ubiquinone derivative with similar chemical structure and properties.
Uniqueness
2-Benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione is unique due to its specific structural features and the presence of benzoyl and methoxy groups.
Eigenschaften
CAS-Nummer |
842162-26-9 |
|---|---|
Molekularformel |
C16H14O5 |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
2-benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H14O5/c1-9-11(13(18)10-7-5-4-6-8-10)14(19)16(21-3)15(20-2)12(9)17/h4-8H,1-3H3 |
InChI-Schlüssel |
ZCMIWIRSRGDXHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


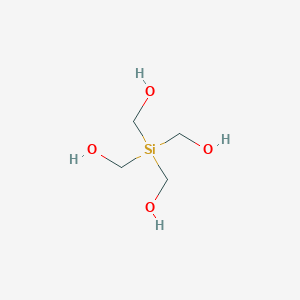
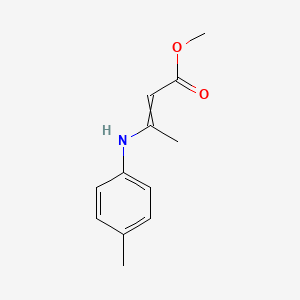
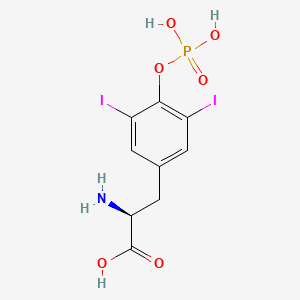
![2-[2-(Benzyloxy)ethylidene]pentan-1-ol](/img/structure/B14194557.png)

methylidene}hydroxylamine](/img/structure/B14194572.png)


![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)
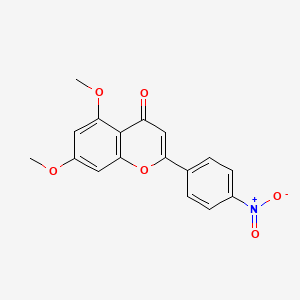
![[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14194595.png)
![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)
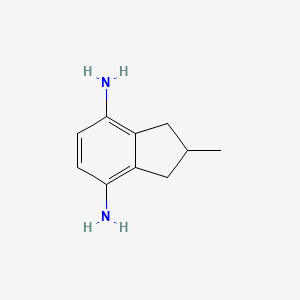
![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)
